Aminopentamide

Catalog No.
S571745
CAS No.
60-46-8
M.F
C19H24N2O
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminopentamide

CAS Number

60-46-8

Product Name

Aminopentamide

IUPAC Name

4-(dimethylamino)-2,2-diphenylpentanamide

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C19H24N2O/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3,(H2,20,22)

InChI Key

NARHAGIVSFTMIG-UHFFFAOYSA-N

SMILES

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C

Synonyms

aminopentamide, aminopentamide, (+-)-isomer, aminopentamide, sulfate

Canonical SMILES

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C

Early Research:

Aminopentamide, also known as Amiphenole, was first synthesized in the 1940s and initially investigated as a potential decongestant and bronchodilator for respiratory conditions like asthma. However, further research revealed limited efficacy in this area, and the focus shifted towards its potential effects on the central nervous system [].

Neurological Applications:

Early studies in the 1950s explored Aminopentamide's potential role in treating Parkinson's disease. While some initial studies showed promise in improving symptoms like tremors and rigidity [], later research did not confirm these findings, and the drug was not widely adopted for this purpose [].

Other Areas of Investigation:

Aminopentamide has also been investigated in various other scientific research contexts, including:

  • Narcolepsy: Preliminary studies suggested potential benefits in reducing daytime sleepiness in individuals with narcolepsy, but further research is needed to confirm these findings and establish safety and efficacy [].
  • Depression: Limited research explored the potential use of Aminopentamide in treating depression, but results were inconclusive, and the drug is not currently used for this purpose [].
  • Drug Interactions: Aminopentamide has been studied in the context of drug interaction research due to its potential to interact with other medications, particularly monoamine oxidase inhibitors (MAOIs) [].

Aminopentamide is a potent antispasmodic agent primarily used in veterinary medicine. Its chemical structure is characterized by the formula C19H24N2OC_{19}H_{24}N_{2}O and a molecular weight of approximately 296.41 g/mol. As a cholinergic blocking agent, it functions similarly to atropine by inhibiting the action of acetylcholine on muscarinic receptors, thereby reducing smooth muscle contractions and alleviating symptoms related to gastrointestinal spasms in animals, particularly dogs and cats .

, including:

  • Oxidation: Can be oxidized to yield different oxidation products using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Under specific conditions, it can be reduced using lithium aluminum hydride.
  • Substitution: It can participate in substitution reactions where functional groups are exchanged with reagents such as halogens and alkylating agents.

The major products formed depend on the specific conditions and reagents used during these reactions.

Aminopentamide exhibits significant biological activity as an antispasmodic agent. Its mechanism of action involves blocking muscarinic receptors, leading to decreased smooth muscle contractions in the gastrointestinal tract. This results in reduced gastric secretion, decreased gastric acidity, and a marked reduction in gastric motility, making it effective for treating conditions such as acute abdominal visceral spasm and pylorospasm in veterinary patients .

The synthesis of aminopentamide sulfate involves several steps:

  • Initial Reaction: 4-dimethylaminobutyronitrile is reacted with benzophenone in the presence of a reducing agent to form 4-(dimethylamino)-2,2-diphenylbutyronitrile.
  • Hydrolysis: The intermediate compound is then hydrolyzed to produce aminopentamide.
  • Final Production: In industrial settings, aminopentamide is reacted with sulfuric acid under controlled conditions to form aminopentamide sulfate .

Aminopentamide is primarily used in veterinary medicine for:

  • Control of Vomiting and Diarrhea: It is indicated for managing gastrointestinal disorders in dogs and cats.
  • Treatment of Gastrointestinal Spasms: It effectively reduces the tone and amplitude of colonic contractions, making it a preferred choice for alleviating gastrointestinal spasms .

Studies on aminopentamide indicate its interaction with various biological systems. As an anticholinergic agent, it may have potential interactions with other medications that affect cholinergic pathways. Care should be taken when administering aminopentamide alongside other anticholinergic drugs or medications that influence gastrointestinal motility .

Several compounds share similarities with aminopentamide, particularly in their antispasmodic properties:

Compound NameMechanism of ActionUnique Features
AtropineCholinergic blocker similar to aminopentamideWidely used for bradycardia and ophthalmic procedures
HyoscyamineAntispasmodic agentUsed for gastrointestinal disorders
ScopolamineAnticholinergic with applications in motion sicknessEffective for nausea and vomiting

Uniqueness

Aminopentamide is unique due to its specific application in veterinary medicine, particularly for treating gastrointestinal disorders in pets. Its targeted action on smooth muscle makes it especially suitable for managing gastrointestinal spasms in animals, distinguishing it from other similar compounds that may have broader or different applications .

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

296.188863393 g/mol

Monoisotopic Mass

296.188863393 g/mol

Heavy Atom Count

22

Melting Point

137.0 °C

UNII

IP1B47L61M
661TMO8UM4
HI3DVH9WMI

Related CAS

35144-63-9 (unspecified sulfate)

Other CAS

60-46-8
35144-63-9

Wikipedia

Aminopentamide

Dates

Modify: 2024-02-20

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